

A Comparative Guide to Analytical Standards for Diethyl 2,5-Pyridinedicarboxylate

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Compound of Interest

Compound Name: Ethyl 2,5-pyridine-dicarboxylate

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For researchers, scientists, and professionals in drug development, the quality and characterization of analytical standards are paramount for accurate quantification and impurity profiling. This guide provides a comparative analysis of the commercially available analytical standards for diethyl 2,5-pyridinedicarboxylate, along with viable alternatives, supported by experimental data and detailed analytical methodologies.

Comparison of Analytical Standards

The selection of an appropriate analytical standard is critical for achieving reliable and reproducible results. The following table summarizes the key specifications of diethyl 2,5-pyridinedicarboxylate and its common alternatives.



Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Stated Purity	Supplier Examples
Diethyl 2,5- pyridinedicar boxylate	5552-44-3	C11H13NO4	223.23	>98%[1], Min. 95%	Santa Cruz Biotechnolog y[2], Chemical- Suppliers.co m[1], CymitQuimic a[3]
Dimethyl 2,5- pyridinedicar boxylate	881-86-7	C9H9NO4	195.17	97%	Sigma- Aldrich[4]
2,5- Pyridinedicar boxylic acid	100-26-5	C7H5NO4	167.12	98%	Sigma- Aldrich

Experimental Protocols

Accurate determination of the purity and impurity profile of an analytical standard requires robust analytical methods. Below are detailed protocols for the analysis of diethyl 2,5-pyridinedicarboxylate, adaptable for its alternatives with minor modifications.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantitative analysis of diethyl 2,5-pyridinedicarboxylate and the detection of non-volatile impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size).
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).



- Start with 30% acetonitrile and increase to 80% over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 254 nm.
- Injection Volume: 10 μL.
- Sample Preparation: Dissolve a precisely weighed amount of the standard in the mobile phase to a concentration of approximately 1 mg/mL.

Identification and Volatile Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an essential technique for identifying the main component and assessing volatile and semi-volatile impurities.

- Instrumentation: A gas chromatograph coupled with a mass spectrometer.
- Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 μm film thickness).
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Temperature Program:
 - Initial temperature: 100°C, hold for 2 minutes.
 - Ramp to 250°C at 10°C/min.
 - Hold at 250°C for 5 minutes.
- Injector Temperature: 250°C.
- MS Transfer Line Temperature: 280°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: 40-400 amu.



• Sample Preparation: Prepare a dilute solution (e.g., 100 μ g/mL) in a suitable solvent such as dichloromethane or ethyl acetate.

Structural Confirmation and Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for structural confirmation and can also be used for quantitative purity assessment (qNMR) against a certified internal standard.

- Instrumentation: A 400 MHz or higher NMR spectrometer.
- Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
- Internal Standard (for qNMR): A certified reference material with a known purity and nonoverlapping signals, such as maleic anhydride.
- Procedure:
 - o Accurately weigh the analytical standard and the internal standard into an NMR tube.
 - Add the deuterated solvent and ensure complete dissolution.
 - Acquire the ¹H NMR spectrum with appropriate relaxation delays to ensure quantitative signal integration.
 - Calculate the purity of the analyte by comparing the integral of a characteristic analyte signal to the integral of a known signal from the internal standard.

Potential Impurities in Diethyl 2,5pyridinedicarboxylate

Based on a common synthesis route involving the esterification of 2,5-pyridinedicarboxylic acid with ethanol in the presence of an acid catalyst, the following process-related impurities should be considered during analysis:

2,5-Pyridinedicarboxylic acid: The unreacted starting material.

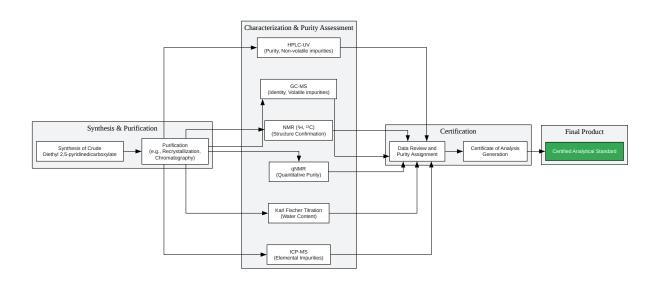


- Monoethyl 2,5-pyridinedicarboxylate: An intermediate of the esterification reaction.
- Residual Solvents: Ethanol from the reaction, and other solvents used during workup and purification such as ethyl acetate, benzene, and hexane.[5]

Analytical Workflow and Logical Relationships

The following diagram illustrates a comprehensive workflow for the quality control and certification of an analytical standard like diethyl 2,5-pyridinedicarboxylate.





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Caption: Analytical workflow for the certification of a chemical standard.

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